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Compound of Interest

Compound Name: Acrylate-PEG3-t-butyl ester

Cat. No.: B8024834

Get Quote

Introduction & Scientific Rationale
In advanced bioconjugation and drug development, constructing complex macromolecular

architectures requires linkers that offer precise, orthogonal reactivity. Acrylate-PEG3-t-butyl
ester (CAS: 1807518-62-2) is a highly versatile heterobifunctional linker designed for this exact

purpose[1],[2].

The molecular topology of this linker solves a fundamental kinetic conflict in bioconjugation:

The Acrylate Group (Michael Acceptor): Enables highly efficient, chemoselective conjugation

to thiols (e.g., cysteine residues) via a base-catalyzed Thiol-Michael addition[3],[4].

The t-butyl Ester (Protected Carboxylate): Because Thiol-Michael additions require slightly

basic conditions (pH 7.5–8.0) to generate the reactive thiolate anion, traditional active esters

(like NHS esters) would rapidly hydrolyze. The bulky t-butyl group provides absolute steric

and electronic protection to the carboxylic acid during the basic Michael addition[5].

The PEG3 Spacer: A short polyethylene glycol chain provides essential hydrophilicity,

preventing the aggregation of hydrophobic payloads and reducing steric hindrance during

sequential coupling steps.
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Once the stable thioether bond is formed, the t-butyl ester is cleanly removed via acid-

catalyzed elimination using Trifluoroacetic Acid (TFA) to reveal a free carboxylic acid, which can

then be activated for downstream amine coupling[5],[6].

Physicochemical Properties
To ensure reproducible stoichiometry, the physicochemical properties of the linker must be

accounted for during experimental design.

Table 1: Quantitative Properties of Acrylate-PEG3-t-butyl ester

Property Value Scientific Implication

CAS Number 1807518-62-2
Unique identifier for sourcing

high-purity (>95%) reagents[1].

Molecular Formula C14H24O6

Used for exact mass

calculation in LC-MS

validation.

Molecular Weight 288.34 g/mol

Critical for calculating molar

equivalents in step-growth

reactions.

Spacer Length ~14 Å

Provides sufficient distance to

prevent steric clash between

conjugated entities.

Solubility DMSO, DMF, DCM

Requires initial dissolution in

an anhydrous organic solvent

before aqueous dilution.

Experimental Workflows & Chemical Mechanistics
The bioconjugation strategy utilizing this linker is a three-stage orthogonal process.
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Figure 1: Three-stage orthogonal bioconjugation workflow.

The Deprotection Mechanism
The cleavage of the t-butyl ester is an acid-catalyzed E1-type elimination[6]. Protonation of the

carbonyl oxygen leads to C-O bond heterolysis, generating a stable tertiary carbocation (t-butyl

cation) and the free carboxylic acid[5]. The t-butyl cation subsequently loses a proton to form

isobutylene gas.

Critical Insight: The transient t-butyl cation is a potent electrophile that can irreversibly alkylate

electron-rich amino acid side chains (e.g., tryptophan or methionine)[6]. To mitigate this,

nucleophilic scavengers such as triisopropylsilane (TIS) and water must be included in the

cleavage cocktail.
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Figure 2: Acid-catalyzed elimination mechanism of t-butyl ester deprotection.

Step-by-Step Methodologies
Caution: Concentrated TFA will denature folded proteins (e.g., antibodies). Therefore, this

protocol is designed to conjugate the linker to a robust small molecule or synthetic peptide first,

deprotect it, and subsequently couple it to a sensitive biologic.

Protocol A: Thiol-Michael Addition
This step forms the stable thioether linkage. The reaction is thermodynamically driven by the

formation of the thioether bond and kinetically dependent on the concentration of the thiolate

anion[4].

Table 2: Optimization Parameters for Thiol-Michael Addition

Parameter Optimal Range Mechanistic Rationale

pH 7.5 – 8.0

Approaches the pKa of

cysteine (~8.3) to generate

sufficient thiolate anions

without degrading the

acrylate[4].

Temperature 20°C – 25°C

Reaction is highly efficient at

room temperature; elevated

heat promotes unwanted aza-

Michael addition to amines.

Molar Ratio 1:5 to 1:10

An excess of the linker

ensures complete

consumption of the thiolated

target.

Procedure:

Prepare Biomolecule: Dissolve the thiol-containing peptide/molecule in Reaction Buffer (100

mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5). Note: EDTA is critical to
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chelate trace metals that catalyze disulfide bond formation.

Prepare Linker: Dissolve Acrylate-PEG3-t-butyl ester in anhydrous DMSO to a

concentration of 100 mM.

Reaction: Add the linker to the biomolecule solution at a 10-fold molar excess. Ensure the

final DMSO concentration remains below 10% (v/v) to prevent peptide precipitation.

Incubation: Incubate the mixture for 2 hours at room temperature under gentle agitation.

Purification: Remove unreacted linker using reversed-phase HPLC (for peptides) or a

desalting spin column (for larger scaffolds). Lyophilize the purified conjugate.

Protocol B: TFA-Mediated Deprotection
This step unmasks the carboxylic acid for downstream coupling[5].

Procedure:

Cleavage Cocktail Preparation: Prepare a fresh solution of 95% Trifluoroacetic Acid (TFA),

2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade Water.

Deprotection: Resuspend the lyophilized thioether conjugate in the cleavage cocktail

(approximately 1 mL per 10 mg of peptide).

Incubation: Incubate at room temperature for 1.5 to 2 hours.

Precipitation: Concentrate the solution under a gentle stream of nitrogen gas to about 20% of

its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected

conjugate.

Collection: Centrifuge at 4,000 x g for 5 minutes. Discard the supernatant, wash the pellet

twice with cold ether, and dry under vacuum.

Protocol C: EDC/NHS Amine Coupling
The newly generated free carboxylic acid is activated to conjugate with primary amines on a

target protein (e.g., lysine residues on an antibody).
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Procedure:

Activation: Dissolve the deprotected conjugate in Activation Buffer (0.1 M MES, 0.5 M NaCl,

pH 6.0). Add 10 molar equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

and 20 equivalents of NHS (N-hydroxysuccinimide).

Incubation: React for 15 minutes at room temperature to form the active NHS-ester.

Conjugation: Add the target protein (dissolved in PBS, pH 7.5) to the activated mixture. The

shift to pH 7.5 optimizes the nucleophilicity of the primary amines.

Final Incubation: Incubate for 2 hours at room temperature.

Final Purification: Isolate the final bioconjugate using Size Exclusion Chromatography (SEC)

or extensive dialysis against PBS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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